molecular formula C21H26N4O2 B5123898 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5123898
M. Wt: 366.5 g/mol
InChI Key: DCDFSMUKWQTWBE-UHFFFAOYSA-N
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Description

2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in lab experiments have also been studied.

Mechanism of Action

The mechanism of action of 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide have been studied extensively. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized. Another advantage is that it has a well-defined mechanism of action, which makes it useful in studying the effects of certain drugs on the body. One limitation is that it may not be suitable for use in certain experiments due to its specific properties.

Future Directions

There are several future directions for research related to 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to study its potential applications in the treatment of certain diseases. Another direction is to study its effects on the body in more detail, including its potential side effects. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is followed by the reaction of 2-methylbenzoyl chloride with 1-(4-pentenoyl)-4-piperidinone to form 2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide.

Scientific Research Applications

2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential applications in various fields. In scientific research, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. It has also been used to study the effects of certain drugs on the body.

properties

IUPAC Name

2-methyl-N-[2-(1-pent-4-enoylpiperidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-4-9-20(26)24-14-11-17(12-15-24)25-19(10-13-22-25)23-21(27)18-8-6-5-7-16(18)2/h3,5-8,10,13,17H,1,4,9,11-12,14-15H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFSMUKWQTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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